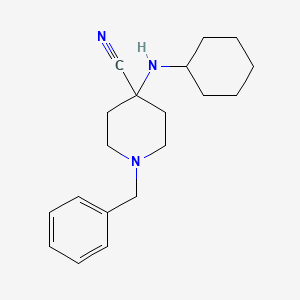

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile

Descripción general

Descripción

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile is a chemical compound with the molecular formula C19H27N3 and a molecular weight of 297.44 g/mol This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, a cyclohexylamino group, and a carbonitrile group

Métodos De Preparación

The synthesis of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, benzyl chloride, cyclohexylamine, and a suitable cyanide source.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Synthetic Route: The synthetic route involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with cyclohexylamine to introduce the cyclohexylamino group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity of the final product.

Análisis De Reacciones Químicas

Substitution Reactions at Piperidine Nitrogen

The benzyl group undergoes hydrogenolysis for subsequent functionalization. Post-hydrogenolysis products react with halogenated compounds under basic conditions:

Key observation : Alkali carbonates (e.g., Na₂CO₃) in polar aprotic solvents facilitate nucleophilic substitutions at the piperidine nitrogen after benzyl deprotection .

Cyclization Reactions

The nitrile group participates in intramolecular cyclizations to form spirocyclic systems:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formamide | Reflux (2h) | 2,4,8-Triaza-spiro[4.5]dec-2-ene | High | |

| H₂SO₄ (cat.) | Formamide, 100°C | Cyclized triazaspirane derivatives | 79-92% |

Mechanistic insight : Acid catalysis promotes nitrile hydration to an intermediate amide, followed by nucleophilic attack and cyclization .

Nitrile Group Transformations

The carbonitrile moiety undergoes hydrolysis and nucleophilic additions:

Critical parameter : Alkali metal alkoxides (e.g., NaOEt) enhance nucleophilicity for cyanoethylation .

Cross-Coupling Reactions

The aromatic ring participates in Ullmann-type couplings:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromophenylpiperazine | CuI/d-Proline in DMSO, 100°C | Biaryl-coupled piperazine intermediate | 44% |

Optimization note : Copper(I) iodide with d-proline ligand improves coupling efficiency in polar solvents like DMSO .

Nucleophilic Aromatic Substitution

Electron-deficient pyridines undergo displacement reactions:

| Substrate | Base/Solvent | Product | Yield | Source |

|---|---|---|---|---|

| 5-Cyano-2-fluoropyridine | Cs₂CO₃/DMF, RT | 5-Cyanopyridin-2-ylamino derivative | 92% |

Kinetics : Cesium carbonate in DMF enables rapid fluoride displacement at room temperature .

Mechanistic Considerations

-

Spirocyclization : Protonation of the nitrile initiates hydration to an amide intermediate. Intramolecular attack by the cyclohexylamino group forms the spiro center .

-

Ullmann Coupling : Oxidative addition of Cu(I) to the aryl halide precedes transmetallation with the amine nucleophile .

-

Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., cyano) activate the pyridine ring for fluoride displacement under mild conditions .

This reactivity profile establishes 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile as a valuable intermediate for synthesizing complex nitrogen-containing architectures .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C19H27N3

- CAS Number: 968-85-4

- Molecular Weight: 311.44 g/mol

The compound features a piperidine ring substituted with a benzyl group and a cyclohexylamino group, which contributes to its biological activity and interaction with various receptors.

Medicinal Chemistry

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile has been investigated for its potential as a therapeutic agent in treating various conditions. Its applications include:

- Neuropharmacology: Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. It has shown promise in modulating neurochemical pathways relevant to mood disorders and schizophrenia .

- Analgesic Properties: Preliminary studies suggest that the compound exhibits analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of other complex molecules.

- Building Block for Drug Development: The compound can be utilized as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting central nervous system disorders .

Case Studies

Case Study 1: Neuropharmacological Research

A study published in Journal of Medicinal Chemistry explored the effects of this compound on dopamine receptors. The results indicated that the compound acts as a selective dopamine D2 receptor antagonist, which could be beneficial for developing treatments for schizophrenia .

Case Study 2: Analgesic Activity

In another investigation, researchers evaluated the analgesic properties of this compound through animal models. The findings demonstrated significant pain relief comparable to established analgesics, suggesting its potential utility in pain management protocols .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

1-Benzyl-4-hydroxypiperidine: This compound has a hydroxyl group instead of the carbonitrile group and exhibits different chemical and biological properties.

4-Piperidinecarbonitrile, 4-(cyclohexylamino)-1-(phenylmethyl)-: This compound has a similar structure but may differ in its reactivity and applications.

4-Phenylpiperidine-4-carbonitrile: This compound has a phenyl group instead of the benzyl group and may have different chemical and biological activities.

Actividad Biológica

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile, a compound with significant pharmacological potential, has garnered attention due to its diverse biological activities. This article focuses on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a benzyl group and a cyclohexylamino moiety. Its molecular formula is with a molecular weight of approximately 310.43 g/mol.

The biological activity of this compound primarily stems from its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and motor control.

Antidepressant Effects

Recent studies have indicated that this compound exhibits antidepressant-like effects in animal models. The compound appears to enhance serotonergic and dopaminergic neurotransmission, leading to improved mood and reduced anxiety behaviors.

Analgesic Properties

Research has also highlighted the analgesic properties of this compound. In pain models, it has shown efficacy comparable to standard analgesics like morphine, suggesting its potential use in pain management therapies.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound have revealed noteworthy effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of the compound led to a significant reduction in immobility time in the forced swim test, a common model for assessing antidepressant activity. The results indicated that the compound's mechanism may involve increased levels of serotonin and norepinephrine in the synaptic cleft.

Study 2: Analgesic Effects

In another study evaluating the analgesic properties, rats subjected to thermal pain tests exhibited reduced withdrawal latency when treated with varying doses of the compound. The findings suggested that the analgesic effect may be mediated through opioid receptor pathways.

Study 3: Antimicrobial Efficacy

A series of in vitro tests evaluated the antimicrobial efficacy against several pathogens. The compound displayed potent antibacterial activity with MIC values ranging from 0.5 to 2 mg/mL against tested strains, indicating its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1,3-4,7-8,18,21H,2,5-6,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEJRCLOVDRIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242512 | |

| Record name | 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-85-4 | |

| Record name | 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73006 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYL-4-(CYCLOHEXYLAMINO)PIPERIDINE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5AD9LE3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.